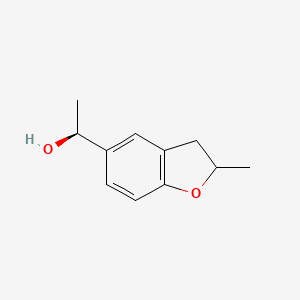

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound belonging to the class of benzofurans It is characterized by the presence of a benzofuran ring fused with a dihydro structure and a hydroxyl group attached to an ethan-1-ol side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Reduction: The reduction of the benzofuran ring to form the dihydrobenzofuran structure can be achieved using catalytic hydrogenation or other reducing agents.

Introduction of the Ethan-1-ol Side Chain: The ethan-1-ol side chain can be introduced through various methods, such as Grignard reactions or alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form saturated derivatives.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Saturated alcohols or hydrocarbons.

Substitution Products: Various substituted benzofuran derivatives.

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop new compounds.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against various pathogens.

- Antioxidant Activity: The compound may help mitigate oxidative stress in biological systems.

Medicine

In medicinal chemistry, this compound is being investigated for:

- Anti-inflammatory Effects: Potential therapeutic applications in treating inflammatory diseases.

- Analgesic Properties: Research into pain relief mechanisms is ongoing.

Industry

This compound finds utility in industrial applications, particularly in:

- Pharmaceutical Production: As a building block for drug synthesis.

- Agrochemicals: Its derivatives may be explored for pest control formulations.

Case Studies

Case Study 1: Antimicrobial Activity

A study demonstrated that (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yloxy)ethanol exhibited significant antibacterial activity against multi-drug resistant strains, showcasing its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models indicated that this compound could reduce inflammation markers significantly compared to control groups, suggesting its potential use in developing new anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzofuran ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one: A ketone derivative with similar structural features.

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethane: A hydrocarbon derivative with a saturated side chain.

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine: An amine derivative with a nitrogen-containing side chain.

Uniqueness: (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. The combination of the benzofuran ring and the ethan-1-ol side chain makes it distinct from other similar compounds.

Activité Biologique

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, also known as a derivative of benzofuran, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological systems.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : Not explicitly listed but related compounds can be traced via similar identifiers.

Cytotoxicity

Research has shown that derivatives of benzofuran, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. In particular:

- MTT Assay Results : The compound was tested for cytotoxic effects on human cancer cells. The half-maximal inhibitory concentration (IC50) values were determined, revealing significant cytotoxic potential against specific cell lines while being less harmful to normal cells.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| K562 (Leukemia) | 25 | Moderate cytotoxicity |

| Cacki-1 (Kidney) | >100 | Non-toxic |

| HeLa (Cervical) | 30 | Significant cytotoxicity |

The therapeutic index (TI), calculated as the ratio of IC50 values in normal versus cancer cells, indicated a favorable safety profile for this compound, particularly in non-cancerous cells .

Apoptosis Induction

The compound has been implicated in the induction of apoptosis in cancer cells. Studies utilizing flow cytometry and Annexin V-FITC staining demonstrated that exposure to the compound increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Specifically:

- Caspase Activation : The activity of caspases 3 and 7 was significantly elevated in K562 cells treated with the compound, suggesting that it promotes apoptosis through mitochondrial dysfunction and ROS generation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate:

- Bacterial Strains Tested : The compound was evaluated against standard strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further investigation in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the broader implications of benzofuran derivatives in medicinal chemistry:

- Study on Apoptotic Mechanisms : A study demonstrated that benzofuran derivatives could enhance ROS levels leading to apoptosis in leukemia cells. This mechanism is critical for developing new anticancer therapies .

- Antimicrobial Efficacy : Research highlighted the essential oil components related to benzofuran structures exhibiting strong antimicrobial activities against clinical strains of bacteria .

Propriétés

IUPAC Name |

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3/t7?,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTLQROWORGMKX-MQWKRIRWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)[C@H](C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.